4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Description
Properties
Molecular Formula |
C21H23ClN4O4 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-chloro-5-(2-methoxyphenoxy)-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/C21H23ClN4O4/c1-21(2,3)29-13-12-28-20-16(30-15-9-6-5-8-14(15)27-4)17(22)25-19(26-20)18-23-10-7-11-24-18/h5-11H,12-13H2,1-4H3 |
InChI Key |
JTGXWPPVARCKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4,6-dichloro-2,2'-bipyrimidine or its derivatives serve as the key scaffold.
- Phenolic nucleophiles such as 2-methoxyphenol provide the 5-position substitution via phenoxy linkage.
- The bulky 2-(1,1-dimethylethoxy)ethoxy substituent is introduced via alkoxide or etherification chemistry.
Detailed Preparation Methods
Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine Intermediate
- According to patent CN101279948A, the initial step involves the preparation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine by nucleophilic aromatic substitution of 4,6-dichloro-2,2'-bipyrimidine with 2-methoxyphenol under basic conditions (e.g., sodium hydride or sodium alkoxide) in a polar aprotic solvent such as dimethylformamide (DMF).
- Reaction conditions are optimized to selectively substitute at the 5-position while retaining chlorides at 4- and 6-positions for further functionalization.
Introduction of the 2-(1,1-Dimethylethoxy)ethoxy Group at the 6-Position
- The 6-chloro substituent is then reacted with a nucleophile derived from 2-(1,1-dimethylethoxy)ethanol or its alkoxide form.
- This step is typically carried out under SNAr conditions, where the alkoxide displaces the chlorine at the 6-position.
- The reaction is performed under mild heating (50–80 °C) in polar aprotic solvents like DMF or DMSO, often in the presence of a base such as potassium carbonate or cesium carbonate to generate the alkoxide in situ.
Purification and Characterization
- The final compound is purified by recrystallization or chromatographic methods.
- Characterization includes melting point determination (typically >200 °C), NMR spectroscopy confirming substitution patterns, and mass spectrometry for molecular weight verification.
Alternative Synthetic Approaches and Catalytic Methods
Palladium-Catalyzed Coupling Reactions
- Recent advances in bipyrimidine synthesis include palladium-catalyzed direct C–H arylation and cross-coupling methods (e.g., Suzuki, Negishi couplings) to construct bipyrimidine frameworks with various substituents.
- However, for the specific substitution pattern of this compound, SNAr remains the preferred method due to the electron-deficient nature of the bipyrimidine ring facilitating nucleophilic displacement.
Multistep Synthesis Involving Pyrimidinedione Intermediates
- Research on related bipyrimidine fluorescent derivatives shows multistep syntheses starting from 2-chloropyrimidine, involving condensation with malonates and subsequent chlorination to form dichloropyrimidines.
- Such intermediates can be functionalized similarly to introduce phenoxy and alkoxy substituents.
Summary Table of Preparation Steps
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 4,6-Dichloro-2,2'-bipyrimidine + 2-methoxyphenol | SNAr (phenol substitution) | Base (NaH), DMF, 80 °C | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine |
| 2 | Above intermediate + 2-(1,1-dimethylethoxy)ethanol (alkoxide) | SNAr (alkoxy substitution) | Base (K2CO3), DMF, 50-80 °C | 4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine |
| 3 | Purification | Recrystallization/Chromatography | Suitable solvents | Pure target compound |
Research Findings and Notes
- The electron-deficient bipyrimidine ring facilitates selective nucleophilic aromatic substitution, enabling regioselective installation of phenoxy and alkoxy groups.
- The bulky 1,1-dimethylethoxy group requires careful control of reaction conditions to avoid side reactions and ensure high yield.
- The compound's synthesis is supported by patents and peer-reviewed literature emphasizing the importance of stepwise substitution on halogenated bipyrimidines.
- Alternative catalytic methods exist but are less commonly applied for this particular substitution pattern due to steric and electronic factors.
Chemical Reactions Analysis
Chloro Substituent (4-position)
-
Nucleophilic substitution : Reacts with amines (e.g., benzylamine) or thiols to form derivatives.
-
Example: Reaction with benzylamine in DMF at 80°C yields 4-benzylamino analogs.
-
-
Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄ enables biaryl formation.
tert-Butoxyethoxy Group (6-position)
-
Acid-catalyzed hydrolysis : Cleavage under acidic conditions (HCl/EtOH) generates a hydroxyethoxy intermediate, enabling further derivatization.
-
Thermal stability : Decomposition above 250°C releases tert-butanol, necessitating controlled reaction temperatures.
Methoxyphenoxy Group (5-position)
-
Demethylation : Treated with BBr₃ in CH₂Cl₂ to yield phenolic derivatives for enhanced solubility .
-
Electrophilic substitution : Activates the aromatic ring for nitration or sulfonation at the ortho/para positions.
Stability Under Reaction Conditions
The compound exhibits moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong acids or bases . Key stability data:
Comparative Reactivity of Structural Analogs
The reactivity profile differs significantly among related bipyrimidines:
| Compound | Key Reactivity Differences |
|---|---|
| 4-tert-Butyl-N-[6-chloro...sulfonamide | Sulfonamide group enables H-bonding interactions |
| 6,7-Dichloro-5-(2-methoxyphenoxy)... | Increased electrophilicity due to additional Cl |
| 4-Chloro-6-[2-hydroxyethoxy]... | Higher solubility in aqueous media |
Mechanistic Insights
Scientific Research Applications
4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a reference material and impurity standard in the analysis of Bosentan.
Biology and Medicine: The compound’s role as an impurity in Bosentan makes it relevant in pharmaceutical research and quality control.
Industry: It is used in the production and quality assurance of Bosentan, ensuring the medication meets regulatory standards.
Mechanism of Action
its structural similarity to Bosentan suggests it may interact with similar molecular targets and pathways, potentially influencing endothelin receptors.
Comparison with Similar Compounds
Core Modifications: Bipyrimidine vs. Single Pyrimidine
Key Analogs :
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (): Single pyrimidine ring with ethoxy and methylthio groups. Applications: Intermediate in agrochemical synthesis.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5; ): Bipyrimidine core with dichloro and methoxyphenoxy groups. Higher reactivity due to two chlorine atoms, making it a precursor for nucleophilic substitutions (e.g., in Bosentan synthesis) .
| Compound | Core Structure | Position 4 | Position 5 | Position 6 | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 2,2'-Bipyrimidine | Cl | 2-Methoxyphenoxy | 2-(1,1-Dimethylethoxy)ethoxy | Pharmaceutical intermediate |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Single pyrimidine | Cl | - | Ethoxy + methylthio | Agrochemical synthesis |
| 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 2,2'-Bipyrimidine | Cl | 2-Methoxyphenoxy | Cl | Bosentan intermediate |
Substituent Effects on Bioactivity and Stability
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (): Replaces chlorine with dione groups (1H,5H-tautomers). Lacks the ethoxy side chain, reducing lipophilicity. Applications: Intermediate for fluorophores; nitro groups in related analogs reduce biocompatibility .
5-(2-Methoxyphenoxy)-4,6-bis(3-(4-nitrophenyl)-1H-pyrazole-1-yl)-2,2’-bipyrimidine (): Features nitrophenyl-pyrazole substituents. Nitro groups confer fluorescence but are metabolically unstable; requires reduction for biocompatibility .
Ethyl 4-chloro-[2,2'-bipyrimidine]-5-carboxylate ():
- Ethyl carboxylate at position 5 enhances solubility but may reduce membrane permeability.
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- Target Compound : The tert-butoxyethoxy chain increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: Higher polarity due to chlorine (logP ~2.8), limiting tissue distribution.
Biological Activity
4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, with the CAS number 1177447-87-8, is a synthetic compound belonging to the bipyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C21H23ClN4O4
- Molecular Weight : 430.88 g/mol
- Structural Features : The compound features a bipyrimidine backbone with various substituents that may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. While detailed mechanisms specific to this compound are scarce, similar bipyrimidine derivatives have been shown to exhibit activities such as:
- Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Some bipyrimidines are known to modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Bipyrimidine compounds have also been explored for their antimicrobial properties. Preliminary studies suggest that structural modifications can enhance efficacy against bacterial and fungal strains. The specific activity of this compound remains to be fully characterized but may follow similar trends observed in related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry highlighted the effectiveness of modified bipyrimidines against breast cancer cell lines, showcasing significant reductions in cell viability and enhanced apoptosis rates .
- Another research effort focused on the synthesis and evaluation of bipyrimidine derivatives demonstrated promising results in inhibiting tumor growth in xenograft models .
- Enzyme Inhibition :
- Toxicological Assessments :
Data Table: Biological Activities Summary
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including coupling of the bipyrimidine core with substituted ethoxy and phenoxy groups. Key challenges include regioselectivity during halogen displacement and steric hindrance from bulky substituents (e.g., 1,1-dimethylethoxy). Optimization strategies:
- Reagent selection : Use ethanol as a solvent for reflux to enhance solubility of intermediates (e.g., 67% yield achieved in analogous bipyrimidine syntheses via 3-hour reflux) .
- Temperature control : Maintain precise reflux conditions to avoid side reactions from thermally sensitive methoxyphenoxy groups.
- Purification : Employ gradient crystallization (e.g., ice-water precipitation followed by ethanol recrystallization) to isolate pure products .
Advanced: How can computational methods predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example:
- Fukui indices identify regions prone to radical or ionic interactions .
- Charge distribution analysis reveals electron-deficient pyrimidine rings, guiding substitution reactions.
- Solvent effects are modeled using polarizable continuum models (PCM) to simulate reaction pathways in ethanol or DMSO .
Basic: What spectroscopic techniques are most effective for characterizing its structure and purity?
- X-ray crystallography : Resolves molecular conformation and confirms substituent orientation (e.g., bipyrimidine dihedral angles in analogous compounds) .
- NMR spectroscopy : H and C NMR identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). F NMR (if applicable) detects fluorinated impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Discrepancies in enzyme inhibition or cytotoxicity results may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility effects : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays.
- Metabolic interference : Conduct stability studies (e.g., HPLC monitoring) to confirm compound integrity in biological matrices .
Basic: What are common intermediates in its synthesis, and how are they characterized?
- 4,6-Dihydrazinyl-5-(2-methoxyphenoxy)-2,2’-bipyrimidine : Synthesized via hydrazine displacement of chloro groups; characterized by IR (N-H stretch at 3300 cm) and H NMR .
- Z-2-(4’-Nitrophenyl)-3-hydroxypropenals : Intermediate for pyrazole ring formation; confirmed by UV-Vis (λmax ~350 nm for nitro groups) .
Advanced: How do steric and electronic effects of substituents influence its biological interactions?
- Steric effects : The 1,1-dimethylethoxy group may hinder binding to flat active sites (e.g., kinase ATP pockets).
- Electronic effects : Electron-donating methoxy groups enhance π-stacking with aromatic residues in enzymes .
- Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA/CoMSIA models to correlate substituent polarity with IC values .
Basic: What purification techniques are recommended post-synthesis?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar byproducts.
- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomeric impurities .
Advanced: How can byproducts from its synthesis be analyzed and minimized?
- LC-MS profiling : Identify chlorinated dimers (m/z ~600–650) or dehalogenated products .
- Reaction monitoring : In-situ IR tracks carbonyl intermediates (e.g., 1700 cm for ester byproducts).
- Catalyst screening : Palladium/charcoal reduces dechlorination side reactions during coupling steps .
Basic: What are its potential applications in medicinal chemistry?
- Anticancer agents : Targets topoisomerase II via intercalation (analogous bipyrimidines show IC <10 µM) .
- Antimicrobial scaffolds : Modifies membrane permeability in Gram-positive bacteria .
- Enzyme probes : Fluorescent derivatives (e.g., nitrobenzoxadiazole tags) track target engagement in live cells .
Advanced: What isotopic labeling approaches track its metabolic fate in vitro?
- C labeling : Introduce C at the chloropyrimidine position via Suzuki-Miyaura coupling with labeled boronic acids.
- Stable isotopes (H, C) : Synthesize deuterated methoxy groups (CDO) for MS-based metabolic flux analysis .
- PET tracers : Incorporate F at the phenoxy group for real-time biodistribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
